molecular formula C17H21N5O2S B2819989 4-amino-N-ethyl-5-(4-phenylpiperazine-1-carbonyl)isothiazole-3-carboxamide CAS No. 1286732-50-0

4-amino-N-ethyl-5-(4-phenylpiperazine-1-carbonyl)isothiazole-3-carboxamide

Cat. No. B2819989
CAS RN: 1286732-50-0
M. Wt: 359.45
InChI Key: ZCPMNNFPSXHELN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, a key component of this compound, has been extensively studied. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

While specific chemical reactions involving “4-amino-N-ethyl-5-(4-phenylpiperazine-1-carbonyl)isothiazole-3-carboxamide” are not available, piperazine derivatives are known to undergo a variety of reactions. For instance, cyclization of 1,2-diamine derivatives with sulfonium salts is one method for synthesizing piperazine derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 4-amino-N-ethyl-5-(4-phenylpiperazine-1-carbonyl)isothiazole-3-carboxamide, due to its structural complexity, is likely to be involved in the synthesis of various hybrid molecules and heterocyclic compounds, contributing to the field of medicinal chemistry and drug discovery. For instance, ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates have been synthesized starting from ethyl piperazine-1-carboxylate by several steps, leading to compounds with antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013). This suggests that similar compounds like 4-amino-N-ethyl-5-(4-phenylpiperazine-1-carbonyl)isothiazole-3-carboxamide could be synthesized through related chemical pathways and evaluated for biological activities.

Potential Anticancer and Anti-inflammatory Applications

Novel pyrazolopyrimidines derivatives, synthesized via condensation of carboxamide with some aromatic aldehydes, have been evaluated for their anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016). The structural similarity suggests that 4-amino-N-ethyl-5-(4-phenylpiperazine-1-carbonyl)isothiazole-3-carboxamide could also be explored for such pharmacological activities, highlighting its potential in the development of new therapeutic agents.

Antiviral Research

In the quest for new antiviral compounds, benzamide-based 5-aminopyrazoles and their derivatives have been synthesized and found to possess significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020). Given this precedent, compounds like 4-amino-N-ethyl-5-(4-phenylpiperazine-1-carbonyl)isothiazole-3-carboxamide could be valuable in antiviral research, particularly in the synthesis of novel compounds with potential activity against various viral infections.

Heterocyclic Compound Synthesis

The compound may also play a role in the synthesis of heterocyclic compounds, as seen in studies involving the synthesis of oxazoles and triazoles with potential biological activities (Kumar et al., 2012; Larsen et al., 1999). Such studies indicate the importance of similar compounds in generating new chemical entities with potential applications in pharmaceuticals and materials science.

Future Directions

The future directions for “4-amino-N-ethyl-5-(4-phenylpiperazine-1-carbonyl)isothiazole-3-carboxamide” could involve further exploration of its potential applications in various fields. Additionally, continued research into the synthesis and properties of piperazine derivatives could yield valuable insights .

properties

IUPAC Name

4-amino-N-ethyl-5-(4-phenylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c1-2-19-16(23)14-13(18)15(25-20-14)17(24)22-10-8-21(9-11-22)12-6-4-3-5-7-12/h3-7H,2,8-11,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPMNNFPSXHELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NSC(=C1N)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-ethyl-5-(4-phenylpiperazine-1-carbonyl)isothiazole-3-carboxamide

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